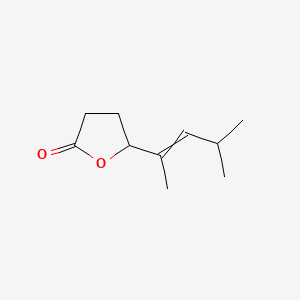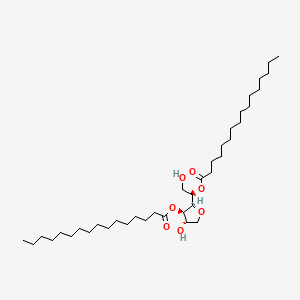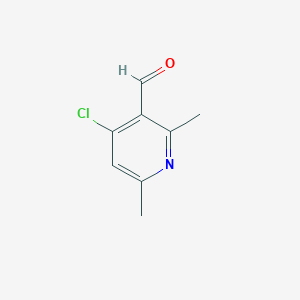
cis-2,3-Dimethylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylaziridine is an organic compound with the molecular formula C₄H₉N. It is a derivative of aziridine, featuring two methyl groups attached to the second and third carbon atoms of the three-membered aziridine ring. This compound is known for its strained ring structure, which imparts unique chemical reactivity and properties .
Vorbereitungsmethoden
2,3-Dimethylaziridine can be synthesized through a multi-step process. One common method involves the following steps :
Epoxidation: 2-Butene is treated with peracetic acid to form an epoxide.
Amino Alcohol Formation: The epoxide is then reacted with ammonia to produce an amino alcohol.
Inner Salt Formation: The amino alcohol is treated with chlorosulfonic acid to form an inner salt.
Aziridine Formation: Finally, the inner salt is treated with sodium hydroxide to yield 2,3-dimethylaziridine.
Analyse Chemischer Reaktionen
2,3-Dimethylaziridine undergoes various chemical reactions due to its strained ring structure :
Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles, leading to the formation of amines.
Oxidation: It can be oxidized to form corresponding oxides.
Substitution Reactions: The compound can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylaziridine has several applications in scientific research :
Polymer Chemistry: It is used as a building block for the synthesis of polyamines through ring-opening polymerization. These polymers have applications in antibacterial and antimicrobial coatings, CO₂ adsorption, and non-viral gene transfection.
Vibrational Circular Dichroism Studies: The compound is studied for its vibrational circular dichroism (VCD) spectra, which helps in understanding the stereochemistry of molecular structures.
Wirkmechanismus
The mechanism of action of 2,3-dimethylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, leading to different chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethylaziridine can be compared with other aziridine derivatives such as 1,2-dimethylaziridine and 2,2-dimethylaziridine :
1,2-Dimethylaziridine: Similar to 2,3-dimethylaziridine but with methyl groups on the first and second carbon atoms.
2,2-Dimethylaziridine: Features two methyl groups on the second carbon atom, leading to different reactivity and properties.
The unique positioning of the methyl groups in 2,3-dimethylaziridine imparts distinct chemical reactivity compared to its isomers.
Eigenschaften
CAS-Nummer |
930-19-8 |
|---|---|
Molekularformel |
C4H9N |
Molekulargewicht |
71.12 g/mol |
IUPAC-Name |
(2S,3R)-2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3/t3-,4+ |
InChI-Schlüssel |
DNPSMEGHIHDFAJ-ZXZARUISSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](N1)C |
Kanonische SMILES |
CC1C(N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


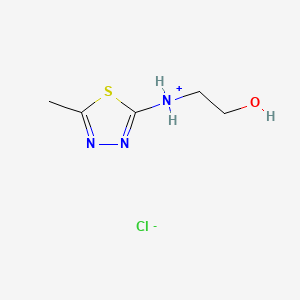
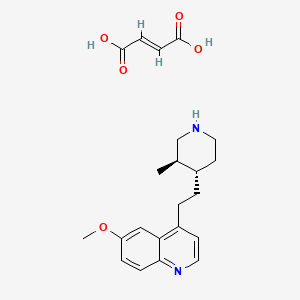

![2'-Amino-6'-(diethylamino)-3'-methoxyspiro[isobenzofuran-1[3H],9'-[9H]xanthene]-3-one](/img/structure/B13772595.png)
![tert-butyl N-[(2S)-1-amino-3-[(4-methoxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]carbamate](/img/structure/B13772604.png)

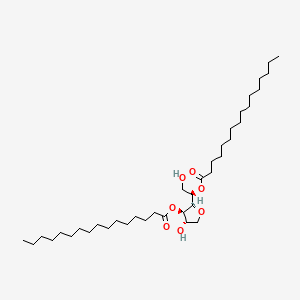
![diaminomethylidene-[4-(3,4,5-trimethoxybenzoyl)oxybutyl]azanium;sulfate](/img/structure/B13772629.png)

![1-[6-(4-tert-butylphenyl)pyridin-2-yl]-3-ethyl-N,N-dimethylpentan-1-amine](/img/structure/B13772634.png)
